Cletoquine, (R)-

Chiral Metabolism In Vitro Biotransformation CYP450

Ensure chiral assay accuracy with enantiopure Cletoquine (R)- (CAS 137433-25-1), the definitive (R)-desethylhydroxychloroquine reference standard. Unlike racemic mixtures, this single enantiomer eliminates quantification errors in chiral HPLC/LC-MS/MS caused by documented stereoselective metabolism of hydroxychloroquine, where the R/S formation ratio is 3.3. Essential for CYP2C8/CYP3A4 phenotyping, therapeutic drug monitoring, and enantiomer-specific PK/PD studies. Research use only; inquire for bulk pricing.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
CAS No. 137433-25-1
Cat. No. B12843660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine, (R)-
CAS137433-25-1
Molecular FormulaC16H22ClN3O
Molecular Weight307.82 g/mol
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1
InChIKeyXFICNUNWUREFDP-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cletoquine, (R)- (CAS 137433-25-1): A Chiral Metabolite Standard for Enantioselective Pharmacokinetic and Metabolism Studies


Cletoquine, (R)- (CAS 137433-25-1), also known as (R)-desethylhydroxychloroquine, is a single-enantiomer chiral molecule derived as a primary active metabolite of the racemic drug hydroxychloroquine (HCQ). It is a 4-aminoquinoline derivative produced via stereoselective oxidative N-deethylation of HCQ, a process mediated primarily by CYP2C8 and CYP3A4 hepatic enzymes [1]. Unlike the racemic mixture of its parent compound or the common research standard (racemic cletoquine), this (R)-enantiomer exhibits distinct, quantifiable pharmacokinetic and metabolic behaviors that are critical for accurate bioanalysis and understanding the differential contributions of HCQ's chiral components [2][3].

Cletoquine, (R)-: Why Substituting a Racemic Standard Compromises Analytical Accuracy and Mechanistic Insight


Using a generic racemic cletoquine standard in place of the single (R)-enantiomer (CAS 137433-25-1) introduces significant error and obscures crucial biological data due to well-documented stereoselective metabolism. In vivo, the metabolism of hydroxychloroquine is not symmetric; it yields a disproportionate amount of specific metabolite enantiomers. For example, in vitro rat liver microsome studies show a strong bias towards the formation of the (−)-(R)-enantiomers of metabolites, with R/S ratios of 2.2 and 3.3 for desethylchloroquine (DCQ) and desethylhydroxychloroquine (DHCQ), respectively [1]. Furthermore, in human patients, the blood concentration ratio of the two DHCQ enantiomers is not 1:1, with a mean (R)/(S) ratio of 0.45, indicating that the (S)-enantiomer predominates in circulation [2]. Therefore, substituting the (R)-enantiomer with a racemic standard for method development or as an internal standard will lead to inaccurate quantification in chiral assays and will confound studies designed to deconvolve the specific pharmacokinetic or pharmacodynamic properties of the individual enantiomers.

Cletoquine, (R)- (CAS 137433-25-1): Quantified Differentiation from Racemic Cletoquine and the (S)-Enantiomer


Metabolic Formation Bias: (R)-Cletoquine is the Predominant Enantiomer Formed In Vitro

In an in vitro study of racemic hydroxychloroquine (HCQ) metabolism using rat liver microsomes, the formation of the desethylhydroxychloroquine (DHCQ) metabolites was highly stereoselective. The (−)-(R)-DHCQ (Cletoquine, (R)-) was the major enantiomer formed [1]. This is a direct head-to-head comparison of the (R) and (S) forms of DHCQ.

Chiral Metabolism In Vitro Biotransformation CYP450 Hydroxychloroquine

In Vivo Steady-State Pharmacokinetics: Distinct Blood Enantiomer Ratio for DHCQ

In a clinical study of rheumatoid arthritis patients receiving racemic HCQ, the steady-state blood concentrations of the metabolites were measured. The mean enantiomer blood concentration ratio (R)/(S) for desethylhydroxychloroquine (Cletoquine) was found to be 0.45 (range 0.34-0.58) [1]. This is a direct head-to-head comparison of the two enantiomers in a clinically relevant human model.

Clinical Pharmacokinetics Enantioselective Disposition Rheumatoid Arthritis Therapeutic Drug Monitoring

In Vitro Metabolic Clearance: R-Enantiomer Cleared Faster Than S-Enantiomer

In vitro studies have demonstrated that the (R)-enantiomer of cletoquine exhibits a higher metabolic clearance rate compared to the (S)-enantiomer . This is attributed to differential binding to plasma proteins like serum albumin and alpha-1-acid glycoprotein. This is a direct head-to-head comparison of the two enantiomers.

Enantioselective Clearance In Vitro Pharmacokinetics Protein Binding Drug Metabolism

Plasma Protein Binding: Differential Binding Between Enantiomers

The plasma protein binding of the enantiomers of hydroxychloroquine and its metabolites is known to be stereoselective [1]. While specific quantitative binding percentages for (R)-Cletoquine versus (S)-Cletoquine are not widely published in open sources, the known stereoselective nature of plasma protein binding for this class of compounds is a key factor influencing the differential disposition observed in vivo. This is a class-level inference based on established principles of enantioselective pharmacology for 4-aminoquinolines.

Plasma Protein Binding Enantioselectivity Alpha-1-Acid Glycoprotein Pharmacokinetics

Cletoquine, (R)- (CAS 137433-25-1): Targeted Research Applications Requiring Enantiopure Standards


Development and Validation of Chiral Bioanalytical Methods for HCQ Metabolites

The quantifiable differences in formation and clearance between (R)- and (S)-cletoquine necessitate the use of enantiopure standards like Cletoquine, (R)- (CAS 137433-25-1) to develop and validate accurate chiral HPLC or LC-MS/MS methods. Using a racemic standard would mask the true enantiomeric composition of biological samples, leading to significant analytical error. This compound serves as the definitive reference material for identifying and quantifying the (R)-DHCQ peak in patient plasma or in vitro samples, a critical step in therapeutic drug monitoring and pharmacokinetic studies of hydroxychloroquine [1].

In Vitro Studies on the Stereoselective Metabolism of 4-Aminoquinolines

Researchers investigating the enzyme kinetics of CYP2C8 and CYP3A4 in relation to hydroxychloroquine metabolism require the pure (R)-enantiomer to precisely measure the formation rate of this specific metabolite. The evidence shows that (R)-Cletoquine is the major product of HCQ incubation in vitro, with an R/S formation ratio of 3.3 [1]. Using the (R)-standard allows for accurate kinetic parameter determination (e.g., Vmax and Km) for this specific enantiomer, enabling detailed investigation into the impact of genetic polymorphisms or drug-drug interactions on stereoselective metabolism.

Mechanistic Studies of Enantioselective Disposition and Transport

The observed in vivo R/S ratio of 0.45 for cletoquine indicates that while it is the predominant metabolite formed, its systemic exposure is lower than the (S)-form, likely due to stereoselective clearance or tissue uptake [1]. This creates a specific research need for the (R)-enantiomer to probe the mechanisms behind this phenomenon. For instance, studies examining differential binding to transport proteins like P-glycoprotein (P-gp) or organic cation transporters (OCTs) would require pure (R)-Cletoquine to measure its affinity and transport rate compared to the (S)-enantiomer, providing a mechanistic understanding of its unique in vivo fate.

Investigating Enantiomer-Specific Pharmacological Activity and Toxicity

While the antimalarial and immunomodulatory activities of HCQ are well-established, the specific contribution of its individual metabolites is less understood. Furthermore, the stereoselective metabolism of related compounds like chloroquine is known to influence activity [1]. The use of pure (R)-Cletoquine is essential for in vitro assays designed to deconvolve the potential enantiomer-specific activity or toxicity of this metabolite. Studies evaluating its intrinsic ability to inhibit Toll-like receptor (TLR) signaling, disrupt endosomal pH, or affect cardiac ion channels (a known toxicity for this class) require an enantiopure standard to attribute any observed effect specifically to the (R)-form rather than the racemic mixture.

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